![molecular formula C10H7BrN2O2 B14070586 (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is a compound that features a benzimidazole ring substituted with a bromine atom and an acrylic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Bromination: The benzimidazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acrylic acid addition: The final step involves the addition of acrylic acid to the brominated benzimidazole core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form different oxidation states of the benzimidazole ring.
Reduction: Reduction reactions can target the acrylic acid moiety or the benzimidazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acrylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the acrylic acid moiety.
3-(1H-benzo[d]imidazol-5-yl)acrylic acid: Lacks the bromine atom.
(E)-3-(2-Chloro-1H-benzo[d]imidazol-5-yl)acrylic acid: Has a chlorine atom instead of bromine.
Uniqueness
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of both the bromine atom and the acrylic acid moiety, which confer specific chemical reactivity and biological activity that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
3-(2-bromo-3H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-10-12-7-3-1-6(2-4-9(14)15)5-8(7)13-10/h1-5H,(H,12,13)(H,14,15) |
Clave InChI |
CYSGAOALTHEQQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=CC(=O)O)NC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






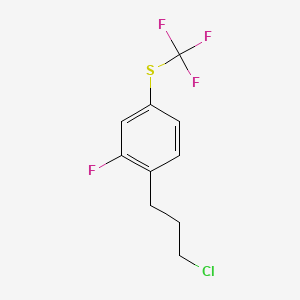
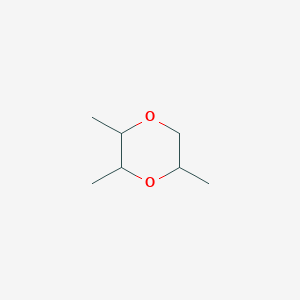
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
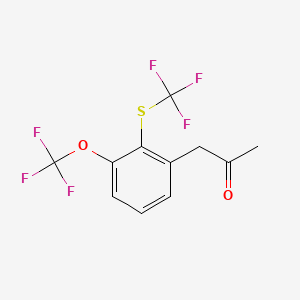
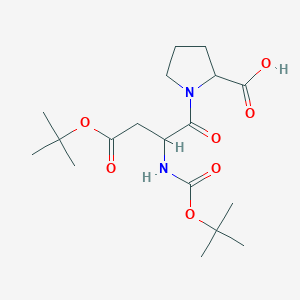
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
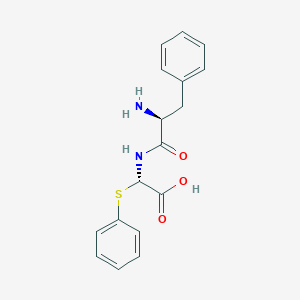
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
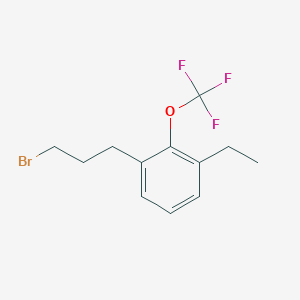
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
